molecular formula C12H10ClNO3 B14015077 2-Chloroethyl quinolin-8-yl carbonate CAS No. 52968-23-7

2-Chloroethyl quinolin-8-yl carbonate

Cat. No.: B14015077
CAS No.: 52968-23-7
M. Wt: 251.66 g/mol
InChI Key: CKFRQMZFNWRPJE-UHFFFAOYSA-N
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Description

2-Chloroethyl quinolin-8-yl carbonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound known for its wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl quinolin-8-yl carbonate typically involves the reaction of quinoline derivatives with chloroethyl carbonate. One common method includes the use of quinoline-8-ol as a starting material, which is then reacted with chloroethyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl quinolin-8-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and reduced quinoline compounds. These products have diverse biological and pharmacological activities .

Mechanism of Action

The mechanism of action of 2-Chloroethyl quinolin-8-yl carbonate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes by binding to their active sites or interacting with receptor proteins to modulate their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl quinoline-4-yl carbonate
  • 2-Chloroethyl quinoline-6-yl carbonate
  • 2-Chloroethyl quinoline-7-yl carbonate

Comparison

2-Chloroethyl quinolin-8-yl carbonate is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacological profiles and industrial applications .

Properties

CAS No.

52968-23-7

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

2-chloroethyl quinolin-8-yl carbonate

InChI

InChI=1S/C12H10ClNO3/c13-6-8-16-12(15)17-10-5-1-3-9-4-2-7-14-11(9)10/h1-5,7H,6,8H2

InChI Key

CKFRQMZFNWRPJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)OCCCl)N=CC=C2

Origin of Product

United States

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